molecular formula C16H24O2 B14341427 1-[4-(Pentyloxy)phenyl]pentan-1-one CAS No. 93156-87-7

1-[4-(Pentyloxy)phenyl]pentan-1-one

Cat. No.: B14341427
CAS No.: 93156-87-7
M. Wt: 248.36 g/mol
InChI Key: WZONDNBZNCKNNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Pentyloxy)phenyl]pentan-1-one is an organic compound characterized by a phenyl ring substituted with a pentyloxy group and a pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[4-(Pentyloxy)phenyl]pentan-1-one can be synthesized through a Friedel-Crafts acylation reaction. This involves the acylation of 4-pentyloxybenzene with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride . The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Pentyloxy)phenyl]pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-[4-(Pentyloxy)phenyl]pentan-1-one has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[4-(Pentyloxy)phenyl]pentan-1-one involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring acts as a nucleophile. Additionally, the ketone group can participate in nucleophilic addition reactions, leading to the formation of various adducts .

Comparison with Similar Compounds

Uniqueness: 1-[4-(Pentyloxy)phenyl]pentan-1-one is unique due to the presence of the pentyloxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

93156-87-7

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

1-(4-pentoxyphenyl)pentan-1-one

InChI

InChI=1S/C16H24O2/c1-3-5-7-13-18-15-11-9-14(10-12-15)16(17)8-6-4-2/h9-12H,3-8,13H2,1-2H3

InChI Key

WZONDNBZNCKNNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.